(1-Piperidin-2-ylethyl)amine

Description

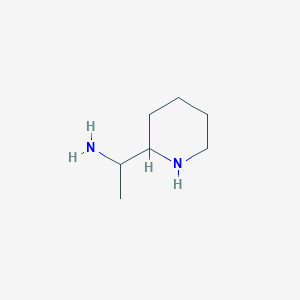

(1-Piperidin-2-ylethyl)amine (CAS: 15932-66-8), also known as 2-(piperidin-2-yl)ethan-1-amine, is a primary amine featuring a piperidine ring substituted with an ethylamine side chain. Its molecular formula is C₇H₁₆N₂ (MW: 128.22 g/mol). The compound has been utilized in organic synthesis and pharmaceutical research but is currently listed as a discontinued product with a purity of ≥95% . Its structure combines the rigidity of the piperidine ring with the flexibility of an ethylamine chain, making it a versatile intermediate for bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZRHQMTFCUHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Piperidin-2-ylethyl)amine typically involves the reductive amination of piperidine derivatives. One common method is the double reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed reaction . Another method involves the chlorination of amino alcohols with thionyl chloride, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(1-Piperidin-2-ylethyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include substituted piperidines, amides, nitriles, and various amine derivatives .

Scientific Research Applications

Antipsychotic and Neurological Applications

Research indicates that piperidine derivatives, including (1-Piperidin-2-ylethyl)amine, are crucial in developing antipsychotic medications. For instance, the synthesis of Melperone, a second-generation antipsychotic, has been linked to piperidine-based compounds. Recent studies have optimized methods for obtaining these biologically active substances through innovative catalytic processes, enhancing yield and selectivity in drug synthesis .

Alzheimer's Disease Treatment

The compound has also been utilized in the synthesis of donepezil, a well-known drug for treating Alzheimer's disease. By employing chemoselective hydrogenation techniques, researchers have successfully converted pyridine derivatives into piperidine forms, which are essential for creating effective Alzheimer’s treatments .

Schiff Bases

This compound is often involved in the formation of Schiff bases, which are nitrogen-containing compounds known for their diverse applications in coordination chemistry and catalysis. The synthesis of N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine exemplifies this application, showcasing its utility as a ligand in various chemical reactions .

Fluorinated Piperidines

Recent advancements have highlighted the potential of this compound in synthesizing fluorinated analogs of piperidines. These compounds are of interest due to their enhanced pharmacological properties and stability. The development of new synthetic routes using palladium-catalyzed hydrogenation has allowed for the efficient production of these derivatives .

Opioid Receptor Modulators

The compound is also being investigated as a precursor for substituted 4-amino-piperidine opioid receptor modulators. These modulators have potential therapeutic applications in pain management and addiction treatment . The structural versatility of this compound makes it a valuable component in designing new pharmacological agents targeting opioid receptors.

Research Insights and Case Studies

Mechanism of Action

The mechanism of action of (1-Piperidin-2-ylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of its interactions . The exact molecular targets and pathways involved vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Research Findings and Trends

- QSAR Studies : Pyrimidin-2-amine derivatives (e.g., ) show antibacterial activity correlated with lipophilicity (Log P) and steric parameters .

- Biological Activity : Piperidine-containing amines are common in drug discovery due to their balance of rigidity and bioavailability (e.g., p97 inhibitors in ) .

Biological Activity

(1-Piperidin-2-ylethyl)amine is a compound with significant biological activity, particularly in the context of pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₆N₂

- Molecular Weight : 128.22 g/mol

- Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its structural flexibility and nitrogen atoms that can participate in hydrogen bonding.

This compound acts primarily through interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Its structural characteristics enable it to bind effectively to various receptors, including opioid receptors, which are crucial in pain modulation and reward pathways.

1. Opioid Receptor Interaction

Recent studies have highlighted the role of this compound derivatives in developing new analgesics. For example, bivalent ligands incorporating this compound showed remarkable binding affinities at μ and δ opioid receptors, with values ranging from 0.6 nM to 1.2 nM. These ligands exhibited potent agonist activities in assays designed to measure their efficacy in pain relief ( ).

| Compound | Binding Affinity (nM) | Receptor Type | Activity |

|---|---|---|---|

| Ligand 16 | 0.6 | μ Opioid | Agonist |

| Ligand 17 | 0.9 | δ Opioid | Agonist |

| Ligand 18 | 1.2 | μ & δ Opioid | Agonist |

2. Anticancer Activity

In addition to its analgesic properties, this compound has been studied for its potential anticancer effects. Compounds derived from this amine have demonstrated the ability to decrease cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, certain derivatives showed significant cytotoxicity at concentrations as low as 6.25 µM ( ).

| Cell Line | Effective Concentration (µM) | Compound |

|---|---|---|

| MDA-MB-231 | 6.25 | Compound 1f |

| MCF-7 | 50 | Compound 1i |

Case Study 1: Pain Management

In a study evaluating the analgesic properties of this compound derivatives, researchers found that these compounds significantly reduced pain responses in animal models when administered via spinal routes. The results indicated that these compounds could serve as effective alternatives to traditional opioids, potentially reducing the risk of addiction ( ).

Case Study 2: Cancer Therapeutics

Another investigation focused on the anticancer potential of this compound derivatives against breast cancer cell lines. The study concluded that specific structural modifications could enhance the cytotoxic effects of these compounds, suggesting a promising avenue for developing new cancer therapies ( ).

Q & A

Q. What synthetic routes are recommended for synthesizing (1-Piperidin-2-ylethyl)amine, and how can purity be optimized?

- Methodological Answer : A common approach involves reductive amination of piperidine-2-carbaldehyde with ethylamine, followed by purification via column chromatography. Key steps include:

- Reacting piperidine-2-carbaldehyde with ethylamine in a polar aprotic solvent (e.g., THF) under inert atmosphere .

- Reducing the intermediate imine using NaBH4 or catalytic hydrogenation .

- Purification via silica gel chromatography (eluent: CH2Cl2/MeOH gradient) to remove byproducts like unreacted amines or dimerized species .

Purity (>95%) is confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS analysis .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR (δ 2.8–3.2 ppm for piperidine protons; δ 1.4–1.6 ppm for ethylamine CH2) and <sup>13</sup>C NMR (δ 45–55 ppm for tertiary carbons) confirm backbone structure .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]<sup>+</sup> at m/z 129.1, with fragmentation patterns distinguishing regioisomers .

- IR Spectroscopy : N-H stretches (3300–3400 cm<sup>-1</sup>) and C-N vibrations (1250–1350 cm<sup>-1</sup>) validate functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 2 ppm) .

- Storage : Inert gas-purged containers at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Literature Review : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting IC50 values .

- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., MTT assay for cytotoxicity) .

- Computational Docking : Use tools like AutoDock Vina to model ligand-receptor interactions and explain potency variations (e.g., binding affinity to amine oxidases) .

Q. What strategies optimize solvent selection and reaction conditions for large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates while minimizing byproduct formation .

- Catalyst Optimization : Compare Pd/C vs. Raney Ni for hydrogenation efficiency (yield: 80% vs. 65%) .

- Process Analytics : In-line FTIR monitors imine intermediate conversion, reducing batch failures .

Q. How can this compound be quantified in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in H2O/MeOH) with MRM transitions (m/z 129.1 → 84.1) .

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects .

- Calibration Curve : Linear range 10–1000 ng/mL (R<sup>2</sup> > 0.99) .

Q. What functional group interactions influence the compound’s stability in aqueous solutions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.